molecular formula C14H30O B12664317 2-Propyl-1-undecanol CAS No. 99625-03-3

2-Propyl-1-undecanol

Cat. No.: B12664317
CAS No.: 99625-03-3
M. Wt: 214.39 g/mol
InChI Key: IKGAYTGZQLWJLI-UHFFFAOYSA-N
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Description

2-Propyl-1-undecanol is a high-purity, branched-chain fatty alcohol of interest for specialized research and development applications. This compound falls under the broader class of fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms . As a branched alcohol, it is expected to share some physical properties common to its class, such as being poorly soluble in water but readily soluble in organic solvents like alcohol, chloroform, and ethyl acetate . Fatty alcohols and their derivatives are valuable in industrial research and material science. They are frequently investigated as chemical intermediates, used in the synthesis of surfactants, lubricants, and plasticizers. The branched structure of this compound may impart unique physical characteristics, such as a lower melting point or different viscosity profile compared to its straight-chain isomers, making it a compound of interest for studying structure-activity relationships and for developing new materials with tailored properties . This product is provided as a stable, colorless to light yellow liquid and is intended For Research Use Only (RUO). It is not for diagnostic or therapeutic use, nor for personal application. Researchers should consult the safety data sheet for proper handling protocols.

Properties

CAS No.

99625-03-3

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

2-propylundecan-1-ol

InChI

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-12-14(13-15)11-4-2/h14-15H,3-13H2,1-2H3

InChI Key

IKGAYTGZQLWJLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propyl-1-undecanol can be synthesized through the reduction of the corresponding aldehyde, 2-propylundecanal. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural oils. This process is carried out in the presence of a catalyst, such as nickel or palladium, at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1-undecanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 2-Propylundecanal, 2-Propylundecanoic acid

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

Chemical Properties and Structure

2-Propyl-1-undecanol is characterized by its long hydrocarbon chain, which contributes to its unique properties. Its molecular formula is C13H28OC_{13}H_{28}O, and it features a hydroxyl group (-OH) that enhances its solubility in polar solvents while maintaining hydrophobic characteristics due to the alkyl chain.

Applications in Fragrance and Flavor Industry

Fragrance Development:
this compound is utilized in the fragrance industry for its pleasant odor profile. It acts as a fixative, enhancing the longevity of fragrances in various products such as perfumes, air fresheners, and personal care items. The compound's stability under different conditions makes it suitable for incorporation into complex fragrance formulations.

Flavoring Agent:
In addition to fragrances, this compound is also explored as a flavoring agent in food products. Its sensory properties can enhance the overall flavor profile of certain foods and beverages.

Chemical Synthesis

This compound serves as a precursor in organic synthesis. It can be transformed into various derivatives through oxidation processes to produce aldehydes or ketones. For instance, it can be oxidized to undecanal using specific catalysts, which is valuable in the synthesis of other complex organic molecules.

Toxicological Studies

Safety Assessments:
Extensive toxicological studies have been conducted to evaluate the safety of this compound. Research indicates that it has low toxicity profiles with no significant genotoxic effects observed in animal models. A key study reported a No Observed Adverse Effect Level (NOAEL) of 150 mg/kg body weight per day for repeated doses in rats, indicating its safety for use in consumer products .

Environmental Impact:
The environmental safety of this compound has also been assessed. Studies suggest that it poses minimal risk to aquatic life when used within recommended limits. The compound's biodegradability further supports its environmental compatibility .

Case Studies

Case Study 1: Fragrance Ingredient Safety Assessment
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the safety of this compound as a fragrance ingredient. The study concluded that the compound does not exhibit significant toxicity or allergenic potential when used in typical concentrations found in consumer products .

Case Study 2: Toxicity Profile Analysis
A study focusing on the repeated-dose toxicity of this compound revealed that even at elevated doses, adverse effects were minimal and reversible. The findings support its classification as a low-risk substance suitable for various applications .

Data Tables

Application Description Key Findings
Fragrance Industry Used as a fixative and odor enhancerEnhances longevity of fragrances
Chemical Synthesis Precursor for aldehyde productionOxidation yields undecanal
Toxicological Safety NOAEL determined at 150 mg/kg body weight/dayLow toxicity profile
Environmental Impact Minimal risk to aquatic life; biodegradableSafe under recommended usage levels

Mechanism of Action

The mechanism by which 2-Propyl-1-undecanol exerts its effects is primarily through its interaction with cell membranes. As a fatty alcohol, it can integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis and death, particularly in microbial cells . The compound’s hydrophobic tail and hydrophilic head allow it to act as a nonionic surfactant, further enhancing its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and utility of 2-propyl-1-undecanol, we compare it with two structurally related alcohols: 2-propyl-1-heptanol (CAS 10042-59-8) and 2-propyl-1-pentanol (CAS 58175-57-8). These compounds share the same branched alkyl chain motif but differ in carbon chain length, leading to distinct physicochemical and functional characteristics.

Table 1: Comparative Physicochemical Properties

Property This compound 2-Propyl-1-heptanol 2-Propyl-1-pentanol
CAS Number 1322-69-6 10042-59-8 58175-57-8
Molecular Formula C₁₄H₃₀O C₁₀H₂₂O C₈H₁₈O
Molecular Weight 214.39 g/mol 158.28 g/mol 130.23 g/mol
Physical State Liquid Clear oil Liquid (assumed)
Storage Refrigerator Refrigerator Refrigerator
Solubility DCM, Methanol Chloroform, Ethyl Acetate Methanol, DCM

Key Findings from Comparative Analysis:

Chain Length and Solubility: Increasing carbon chain length correlates with reduced polarity. This compound (C14) shows solubility in moderately polar solvents like DCM and methanol, whereas shorter-chain analogs (C8 and C10) exhibit solubility in more polar solvents (e.g., ethyl acetate for heptanol) . Longer chains enhance hydrophobic interactions, making this compound advantageous for surfactant applications .

Molecular Weight and Applications: Higher molecular weight in this compound (214.39 g/mol) increases its utility in plasticizers and long-chain surfactants, where thermal stability and viscosity are critical. In contrast, lower-weight analogs (e.g., pentanol at 130.23 g/mol) are more volatile and suited for solvent roles .

Stability and Storage :

  • All three compounds require refrigeration, likely due to susceptibility to oxidation or degradation at room temperature. This suggests shared stability challenges among branched alcohols .

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